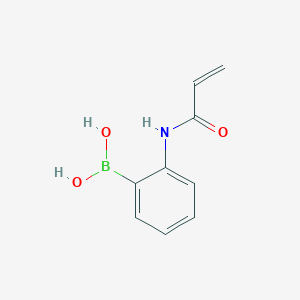

2-Acrylamidophenylboronic acid

描述

Overview of 2-Acrylamidophenylboronic Acid (2APBA) as a Functional Monomer

This compound (2APBA) is a specialized organic compound that integrates an acrylamide (B121943) group with a phenylboronic acid moiety. The acrylamide portion of the molecule serves as a polymerizable unit, enabling its incorporation into various polymer backbones through conventional polymerization techniques. The phenylboronic acid group, on the other hand, provides a reactive site capable of forming reversible covalent bonds with molecules containing diol functionalities, such as sugars and glycoproteins. google.com This dual functionality makes 2APBA a quintessential functional monomer, a building block that not only contributes to the polymer chain but also imparts specific chemical reactivity and responsiveness.

The strategic placement of the acrylamide group at the ortho position relative to the boronic acid is a key structural feature of 2APBA. This arrangement facilitates intramolecular coordination, which plays a crucial role in modulating the reactivity and pKa of the boronic acid group. researchgate.netnih.gov This internal coordination helps to stabilize the boronate esters formed with diols, even under neutral or acidic conditions, a significant advantage over many other phenylboronic acid derivatives that typically require alkaline environments for stable complexation. researchgate.netnih.gov This unique characteristic expands the operational window for 2APBA-containing materials, making them suitable for a wider range of applications, particularly in physiological environments.

The synthesis of polymers incorporating 2APBA can be achieved through various polymerization methods, including reversible addition-fragmentation chain transfer (RAFT) polymerization, which allows for the creation of well-defined block copolymers. bohrium.com This control over the polymer architecture is essential for designing advanced materials with precisely tailored properties and functionalities.

Table 1: Key Properties of this compound (2APBA)

| Property | Description |

| Functional Groups | Acrylamide and Phenylboronic Acid |

| Polymerization | The acrylamide group allows for incorporation into polymer chains. |

| Reactivity | The boronic acid group forms reversible covalent bonds with diols. google.com |

| Key Structural Feature | Ortho-positioning of the acrylamide group relative to the boronic acid. researchgate.netnih.gov |

| Benefit of Structure | Enables intramolecular coordination, stabilizing boronate esters at neutral/acidic pH. researchgate.netnih.gov |

Academic Significance and Research Trajectories of Boronic Acid Derivatives in Polymer Science

The field of polymer science has witnessed a surge of interest in boronic acid derivatives, driven by their versatile chemical reactivity and their potential to create materials with tunable properties. rsc.orgresearchgate.net Boronic acids, in general, are recognized for their ability to form dynamic covalent bonds, which are bonds that can form and break reversibly under specific conditions. rsc.orgchemrxiv.org This characteristic is at the heart of their utility in creating self-healing materials, stimuli-responsive drug delivery systems, and sensors. researchgate.netnih.govresearchgate.net

The academic significance of boronic acid-containing polymers stems from several key attributes:

Stimuli-Responsiveness: Polymers incorporating boronic acids can be designed to respond to various external stimuli, including changes in pH, the presence of specific sugars (like glucose), or reactive oxygen species (ROS). researchgate.netacs.org This responsiveness allows for the development of "intelligent" materials that can adapt to their environment. acs.org

Biocompatibility: Many boronic acid derivatives and their degradation products exhibit low toxicity, making them attractive candidates for biomedical applications. acs.orgethz.ch

Chemical Versatility: The synthesis of boronic acid-containing monomers with different polymerizable groups (e.g., acrylates, acrylamides, styrenics) allows for their incorporation into a wide range of polymer architectures. rsc.org

Current research trajectories in this area are focused on several promising avenues. One major direction is the development of more sophisticated glucose-responsive systems for diabetes management. bohrium.comrsc.org For example, researchers are designing hydrogels and micelles that can release insulin (B600854) in a controlled manner in response to elevated glucose levels. rsc.orgmdpi.com Another active area of research is the creation of self-healing hydrogels. The reversible nature of the boronate ester bond allows these materials to repair themselves after damage, extending their lifespan and reliability. researchgate.netnih.gov Furthermore, the unique interactions of boronic acids are being exploited in the development of advanced sensors for the detection of biomolecules and in materials for cell capture and tissue engineering. rsc.orgmdpi.com

Fundamental Principles of Boronic Acid Reactivity in Stimuli-Responsive Systems

The functionality of 2APBA and other boronic acid derivatives in stimuli-responsive systems is governed by the fundamental chemistry of the boronic acid group. A boronic acid possesses a boron atom with a vacant p-orbital, making it a Lewis acid capable of accepting a pair of electrons. acs.orgnih.gov This Lewis acidity is central to its reactivity.

In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. acs.orgnih.gov The interconversion between these two forms is pH-dependent. The pKa of a boronic acid is a critical parameter that dictates the pH at which this equilibrium shifts. researchgate.net Arylboronic acids typically have pKa values in the range of 8-10, meaning they are predominantly in the neutral form at physiological pH (around 7.4). acs.org However, the introduction of electron-withdrawing groups or intramolecular coordination, as seen in 2APBA, can lower the pKa, making the boronic acid more reactive at physiological pH. researchgate.netrsc.org

The key reaction for stimuli-responsive applications is the formation of cyclic boronate esters through a condensation reaction with 1,2- or 1,3-diols. google.comnih.gov This reaction is reversible and its equilibrium can be influenced by several factors:

pH: The formation of stable boronate esters is generally favored at pH values above the pKa of the boronic acid, where the more reactive tetrahedral boronate species is present. google.com

Diol Concentration: The equilibrium can be shifted by changing the concentration of the diol. For instance, in a glucose-responsive system, the presence of glucose will drive the formation of glucose-boronate esters. bohrium.com

Competitive Binding: Different diols have varying affinities for the boronic acid. This allows for the design of systems that respond selectively to a specific diol.

The dynamic nature of the boronate ester bond is the cornerstone of stimuli-responsive behavior. ethz.ch For example, in a hydrogel crosslinked with boronate esters, a change in pH or the introduction of a competitive diol can lead to the cleavage of these crosslinks, resulting in a change in the material's properties, such as swelling or dissolution. mdpi.com This principle is harnessed to create materials that can release a payload, change their shape, or heal in response to specific chemical cues.

Table 2: Factors Influencing Boronate Ester Formation

| Factor | Influence on Equilibrium |

| pH | Higher pH (above pKa) favors the more reactive tetrahedral boronate, promoting ester formation. google.com |

| Diol Concentration | Increased diol concentration shifts the equilibrium towards boronate ester formation. bohrium.com |

| Diol Affinity | The specific diol's affinity for the boronic acid determines the stability of the resulting ester. |

Structure

2D Structure

属性

IUPAC Name |

[2-(prop-2-enoylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO3/c1-2-9(12)11-8-6-4-3-5-7(8)10(13)14/h2-6,13-14H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDUBFMBDDZYKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1NC(=O)C=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597239 | |

| Record name | [2-(Acryloylamino)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758697-66-4 | |

| Record name | [2-(Acryloylamino)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Monomer Design for 2 Acrylamidophenylboronic Acid and Its Analogs

Direct Synthesis Routes for 2-Acrylamidophenylboronic Acid

The direct synthesis of this compound typically involves the acylation of 2-aminophenylboronic acid. Two primary methodologies have been established: the use of acryloyl chloride under Schotten-Baumann conditions and the coupling of acrylic acid using a carbodiimide (B86325) promoter.

Reaction Conditions and Reagent Selection

The selection of reagents and reaction conditions is paramount to achieving a successful synthesis of 2-APBA. The choice between using acryloyl chloride or acrylic acid with a coupling agent depends on factors such as desired reaction kinetics, scalability, and the need to control side reactions.

One common approach involves the reaction of 2-aminophenylboronic acid with acryloyl chloride in a biphasic system, characteristic of the Schotten-Baumann reaction. organic-chemistry.orgwikipedia.orgbyjus.com This method is effective for forming the amide bond. The reaction is typically carried out at low temperatures to control the exothermicity and minimize side reactions. A base, such as sodium hydroxide (B78521) or a tertiary amine like triethylamine, is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it unreactive. byjus.com The use of an aqueous base in a two-phase system helps to drive the reaction to completion. wikipedia.org

Alternatively, 2-APBA can be synthesized through the condensation of 2-aminophenylboronic acid and acrylic acid, facilitated by a coupling agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI). alfa-chemistry.com This method offers milder reaction conditions and can be performed in a single-phase aqueous system. The pH of the reaction mixture is a critical parameter and is typically adjusted to around 4.8. alfa-chemistry.com The reaction is often initiated at a low temperature (e.g., 4°C) and then allowed to proceed at room temperature. alfa-chemistry.com

A summary of typical reagents for the two main synthetic routes is presented in the table below.

| Synthetic Route | Starting Materials | Acylating Agent/Coupling Agent | Base/Promoter | Solvent System |

| Schotten-Baumann | 2-Aminophenylboronic acid | Acryloyl chloride | Sodium hydroxide or Triethylamine | Water/Organic (biphasic) |

| EDCI Coupling | 2-Aminophenylboronic acid, Acrylic acid | 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) | pH adjustment with NaOH | Deionized water |

Optimization of Synthetic Pathways for Yield and Purity

Optimizing the synthetic pathways for 2-APBA is crucial for maximizing product yield and ensuring high purity, which is essential for subsequent polymerization reactions. Key parameters for optimization include reaction temperature, stoichiometry of reagents, and the choice of base and solvent.

In the Schotten-Baumann approach, careful control of the addition rate of acryloyl chloride at low temperatures is critical to prevent unwanted polymerization of the acryloyl moiety and other side reactions. nih.gov The choice of base and its concentration can also influence the outcome. For instance, using a hindered base can sometimes minimize side reactions. Recent advancements have explored the use of continuous flow reactors for Schotten-Baumann reactions, which can offer precise control over reaction time and temperature, leading to improved yields and suppression of undesired hydrolysis of the acid chloride. cam.ac.uk

For the EDCI coupling method, optimization hinges on maintaining the optimal pH throughout the reaction and controlling the temperature. The reaction is typically initiated at a reduced temperature to control the initial rate of reaction before being allowed to warm to room temperature to drive the reaction to completion. alfa-chemistry.com The molar ratio of the coupling agent to the reactants is another key parameter that is often optimized to ensure complete conversion without leading to excessive side products. The workup and purification steps are also critical for obtaining a high-purity product.

Design and Synthesis of Advanced this compound Monomer Analogs

To enhance the properties of polymers derived from 2-APBA, researchers have focused on designing and synthesizing advanced monomer analogs. These modifications aim to improve characteristics such as monomer reactivity, control over polymerization, and the responsiveness of the resulting polymers.

Development of (2-(3-Acrylamidopropanamido)phenyl)boronic Acid (APAPBA)

While the synthesis of (2-(3-Acrylamidopropanamido)phenyl)boronic acid (APAPBA) is not extensively detailed in the reviewed literature, its design would logically follow established principles of organic synthesis. The structure suggests a multi-step synthesis starting from 2-aminophenylboronic acid. A plausible synthetic route would involve an initial acylation of 2-aminophenylboronic acid with a protected β-alanine derivative, such as Boc-β-alanine, using standard peptide coupling techniques. Subsequent deprotection of the amine would be followed by acylation with acryloyl chloride or coupling with acrylic acid to introduce the polymerizable acrylamide (B121943) functionality. This modular approach would allow for the introduction of a spacer group between the phenylboronic acid and the acrylamide moiety, potentially influencing the accessibility of the boronic acid for binding interactions in the final polymer.

Strategies for Enhancing Monomer Reactivity and Polymerization Control

Enhancing the reactivity of acrylamidophenylboronic acid monomers and achieving precise control over their polymerization are key objectives for the synthesis of well-defined functional polymers. Several strategies have been developed to address these challenges.

One approach to modulate reactivity is through the introduction of electron-withdrawing or electron-donating groups on the phenyl ring. These substituents can alter the electronic properties of the acrylamide group, thereby influencing its reactivity in polymerization reactions.

For achieving controlled polymerization, techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully applied to acrylamidophenylboronic acid monomers. nih.govnih.gov RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. nih.gov The choice of chain transfer agent (CTA) is critical for the success of RAFT polymerization and is selected based on the specific monomer being used. The direct polymerization of unprotected boronic acid monomers via RAFT has been demonstrated, providing a direct route to sugar-responsive block copolymers. Another strategy involves the use of Atom Transfer Radical Polymerization (ATRP), which also enables the synthesis of well-defined polymer architectures. cmu.edu The selection of the appropriate catalyst system is crucial for a successful ATRP of functional monomers. cmu.edu

Post-polymerization modification is another powerful strategy that allows for the introduction of boronic acid functionalities onto a pre-formed polymer backbone. cmu.edu This approach can be advantageous when the direct polymerization of the functional monomer is challenging. cmu.edu

Purification and Isolation Techniques for Acrylamidophenylboronic Acid Monomers

The purification and isolation of acrylamidophenylboronic acid monomers are critical steps to ensure the synthesis of well-defined polymers. The presence of impurities can significantly affect the polymerization process and the properties of the final material. Common purification techniques include extraction, recrystallization, and chromatography.

Following the synthesis, the crude product is often subjected to an extraction procedure to remove unreacted reagents and water-soluble byproducts. For instance, in the EDCI coupling method, the product can be extracted from the aqueous reaction mixture using an organic solvent like ether. alfa-chemistry.com

Recrystallization is a widely used technique for purifying solid monomers. alfa-chemistry.comreddit.com The crude product is dissolved in a suitable solvent at an elevated temperature, and then allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is crucial and is determined by the solubility profile of the monomer. For acrylamidophenylboronic acid monomers, recrystallization from water or aqueous solvent mixtures is often employed. alfa-chemistry.com

In cases where recrystallization is not effective, derivatization can be a useful purification strategy. Boronic acids can be converted into their corresponding boronate esters, which may be more amenable to purification by chromatography or recrystallization. reddit.com The purified boronate ester can then be hydrolyzed back to the boronic acid. Another derivatization approach involves forming a salt of the boronic acid by treatment with a base. google.com The salt can then be isolated and subsequently neutralized with an acid to regenerate the pure boronic acid. google.com

Column chromatography can also be employed for the purification of these monomers, although the polar nature of the boronic acid group can sometimes lead to challenges with silica (B1680970) gel chromatography. reddit.comchemicalforums.com In such cases, alternative stationary phases or solvent systems may be required.

A summary of common purification techniques is provided below.

| Purification Technique | Description | Typical Application |

| Extraction | Separation of the product from the reaction mixture based on differential solubility in two immiscible liquid phases. | Removal of water-soluble impurities and unreacted starting materials. alfa-chemistry.com |

| Recrystallization | Purification of a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Primary method for purifying solid acrylamidophenylboronic acid monomers. alfa-chemistry.comreddit.com |

| Derivatization | Conversion of the boronic acid to a more easily purifiable derivative (e.g., boronate ester or salt), followed by regeneration of the boronic acid. | Used when direct purification is challenging; facilitates separation from impurities. reddit.comgoogle.com |

| Column Chromatography | Separation of components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. | Employed for challenging purifications, though may require specialized conditions for polar boronic acids. reddit.comchemicalforums.com |

Advanced Polymerization Strategies Incorporating 2 Acrylamidophenylboronic Acid

Graft Polymerization and Surface Modification

Graft polymerization is a versatile method for modifying the surface properties of materials by covalently attaching polymer chains to a substrate. This technique is broadly categorized into "grafting to" and "grafting from" methods. The "grafting from" approach, where polymer chains are grown directly from initiator sites immobilized on the surface, is particularly effective for creating dense and uniform polymer brushes. nsf.govcmu.edu

Surface-Initiated ATRP for Polymer Brush Formation

Surface-initiated atom transfer radical polymerization (SI-ATRP) is a controlled radical polymerization technique that enables the growth of well-defined polymer brushes from a variety of surfaces. cmu.eduresearchgate.net This method has been successfully employed to synthesize poly(acrylamidophenylboronic acid) (polyAAPBA) brushes on silicon nanowire (SiNW) arrays. rowan.eduacs.org

In a typical procedure, the substrate, such as a silicon nanowire array, is first functionalized with an ATRP initiator. The subsequent polymerization of acrylamidophenylboronic acid is then initiated from these surface-bound initiators. This process results in the formation of a dense layer of polymer chains extending from the surface, creating a "brush-like" architecture. rowan.eduacs.org

The successful grafting of the polymer brushes can be confirmed through various surface characterization techniques. For instance, X-ray photoelectron spectroscopy (XPS) can be used to analyze the elemental composition of the surface, confirming the presence of boron and nitrogen from the P2-AAPBA chains. acs.org Ellipsometry is another valuable tool for measuring the thickness of the grafted polymer layer. acs.org

The morphology of the resulting polymer brushes can be visualized using techniques like scanning electron microscopy (SEM), which can show changes in the surface texture after polymerization. nih.gov

Functionalization of Substrates with 2-Acrylamidophenylboronic Acid Polymers

The functionalization of substrates with polymers of this compound imparts unique, stimuli-responsive properties to the material's surface. The boronic acid moieties in the polymer chains can interact with diols, such as those found in sugars and on the surface of cells, in a pH-dependent manner. This interaction forms the basis for creating "smart" surfaces that can respond to changes in their environment. rowan.eduacs.org

A notable application of this functionalization is the development of dual-responsive surfaces for the reversible capture and release of cancer cells. Surfaces grafted with polyAAPBA brushes on silicon nanowire arrays have demonstrated the ability to selectively capture cancer cells at a pH of 6.8 in the absence of glucose. The captured cells can then be released by increasing the pH to 7.8 and adding glucose. This switching between cell capture and release was shown to be reversible for at least five cycles with high cell viability (greater than 95%). rowan.eduacs.org

The mechanism behind this dual-responsiveness lies in the competitive binding interactions. At a lower pH, the boronic acid groups on the polymer brush can bind to sialic acid residues on the cancer cell surface, leading to cell capture. At a higher pH and in the presence of glucose, the boronic acid has a stronger affinity for glucose, leading to the release of the captured cells. rowan.eduacs.org

Another example of functionalization involves the creation of mixed polymer brushes of poly(dimethylaminoethyl methacrylate) (PDMAEMA) and poly(acrylamidophenyl boronic acid) (PBA). These mixed brushes exhibit charge-reversal properties in response to pH changes, allowing for the controlled adhesion and release of bacteria. At a pH of 4.5, the surface is positively charged and promotes the adhesion of negatively charged S. aureus. Increasing the pH to 9.0 reverses the surface charge to negative, leading to the release of approximately 90% of the adhered bacteria. acs.org

Mechanistic Insights into Boronic Acid Diol Interactions

Reversible Covalent Bonding with Diols: Fundamental Principles

Boronic acids are distinguished by their ability to form stable yet reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. acs.orgrsc.org This reactivity is the basis for their widespread use as synthetic receptors for a variety of biologically and industrially relevant molecules, most notably saccharides. acs.orgresearchgate.net

The fundamental interaction between a boronic acid and a diol is a condensation reaction that results in the formation of a cyclic boronate ester. acs.orgbath.ac.uk This process typically yields a five- or six-membered ring, which, despite the stability of its covalent B-O bonds, can be readily reversed under specific conditions. researchgate.netacs.orgbath.ac.uk This dynamic nature allows for the creation of responsive molecular assemblies and materials that can adapt to external stimuli. nsf.govacs.org The reversible formation of boronate esters is a key principle in the development of sensors, separation systems, and dynamic materials such as self-healing hydrogels. nsf.govbath.ac.uk

The equilibrium between a boronic acid and a diol is profoundly influenced by pH. aablocks.com Boronic acids exist in an aqueous equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate form. acs.orgaablocks.com While the neutral sp² form is generally considered more reactive toward diols, the resulting anionic tetrahedral boronate ester is significantly more stable and less prone to hydrolysis. acs.orgnih.gov

The formation of boronate esters is typically favored at pH values near or above the acid dissociation constant (pKa) of the boronic acid, where a significant population of the tetrahedral boronate anion exists. acs.org Phenylboronic acid (PBA), a common parent compound, has a pKa of approximately 8.8-9.0, meaning its binding to diols is most efficient in alkaline conditions. acs.orgresearchgate.net The stability of the formed ester is also pH-dependent. According to the "charge rule," a boronate ester exhibits its highest stability at the pH where the sum of the charges of the free reacting species equals the charge of the formed ester. acs.orgaablocks.com Consequently, modulating the pKa of the boronic acid is a key strategy for tuning its diol-binding behavior for applications at specific pH ranges, such as physiological pH. acs.orgnih.gov

| Boronic Acid Derivative | pKa | Key Feature |

|---|---|---|

| Phenylboronic acid (PBA) | ~8.8 | Parent compound, requires alkaline pH for efficient binding. acs.orgresearchgate.net |

| 3-Acrylamidophenylboronic acid (3-APBA) | ~8.2 | Electron-withdrawing group lowers pKa slightly. acs.org |

| 4-(Methylcarbamoyl)-PBA | 7.9 | Electron-withdrawing group lowers pKa. nih.gov |

| 2-Acrylamidophenylboronic acid (2-APBA) | ~7.8 | Intramolecular coordination stabilizes tetrahedral form, lowering pKa. acs.org |

| 3-Pyridinylboronic acid | ~4.4 | Heterocyclic nitrogen significantly lowers pKa. nih.govacs.org |

Role of Intramolecular Coordination in this compound

The structure of this compound (2-APBA) features an acrylamido group positioned ortho to the boronic acid moiety. This specific arrangement allows for intramolecular coordination, which fundamentally alters the compound's reactivity and stability, especially in biological contexts. acs.orgnih.gov

A primary challenge for many boronic acids is that their high pKa values limit their ability to bind diols effectively at neutral pH (≈7.4). nih.gov The intramolecular coordination in 2-APBA between the carbonyl oxygen of the adjacent acrylamido group and the electron-deficient boron center helps to stabilize the tetrahedral geometry of the boronate anion. acs.orgnih.gov This internal stabilization lowers the effective pKa of the boronic acid, facilitating the formation of the more stable tetrahedral boronate ester at or near physiological pH. acs.orgacs.org This property is crucial for the development of biomedical materials, such as hydrogels, that can form stable cross-links under physiological conditions. acs.orgacs.org The intramolecular B-N coordination in other ortho-substituted boronic acids, such as Wulff-type boronic acids, similarly lowers the pKa and enhances binding affinity at neutral pH. acs.orgnih.gov

A significant consequence of the intramolecular coordination in 2-APBA is that its complexation with diols becomes largely independent of pH fluctuations within the physiological range. nih.govrsc.org Research has shown that while meta-substituted acrylamidophenylboronic acid (mAPBA) exhibits pH-dependent glucose complexation, the ortho-substituted isomer (oAPBA or 2-APBA) displays a constant binding affinity across a range of pH values. nih.gov This pH-independent binding is a highly desirable feature for applications like continuous glucose monitoring, as it ensures a consistent response despite minor physiological pH shifts. rsc.org

Specificity of this compound Interactions with Saccharides

While boronic acids can bind to a wide range of diol-containing molecules, they exhibit a degree of specificity based on the structure and stereochemistry of the saccharide. acs.orgrsc.org This selectivity is critical for their function in molecular recognition and sensing applications. nih.gov

The binding affinity of monoboronic acids, including 2-APBA, is generally highest for fructose (B13574), followed by other monosaccharides. rsc.org This preference is attributed to the higher proportion of fructose existing in the furanose ring form, which presents a cis-diol configuration that is sterically favorable for forming a stable five-membered cyclic boronate ester. rsc.orgnih.gov In contrast, glucose exists predominantly in the pyranose form, with a smaller fraction in the reactive furanose form, leading to a lower binding affinity. rsc.org The generally observed binding affinity for phenylboronic acids with common monosaccharides follows the order: fructose > galactose > mannose > glucose. rsc.org While 2-APBA follows this general trend, its enhanced reactivity at physiological pH makes it a more effective receptor for all these saccharides under biological conditions compared to simple phenylboronic acid. nih.govrsc.org Research into a hologram sensor based on 2-APBA demonstrated that the receptor could bind glucose but not lactate, indicating a clear specificity for diol-containing saccharide structures. rsc.org

| Saccharide | Binding Constant (K) M⁻¹ | Structural Reason for Affinity |

|---|---|---|

| Fructose | 4370 | High population of α-D-fructofuranose form with favorable cis-diols. rsc.org |

| Galactose | Higher than Glucose | Presence of cis-diols in the furanose form. rsc.org |

| Mannose | Higher than Glucose | Availability of cis-diol groups. rsc.org |

| Glucose | 110 | Low population (≈0.14%) of α-D-glucofuranose form with required cis-diols. rsc.org |

Note: The binding constants shown are for the parent compound Phenylboronic acid and serve to illustrate the general selectivity trend. The absolute values for this compound will differ, but the relative order of affinity is expected to be similar.

Glucose-Boronate Complex Formation: Monodentate vs. Bis-Boronate

The binding of glucose to boronic acids can occur through different modes, primarily categorized as monodentate and bis-boronate interactions. In a monodentate interaction, a single boronic acid molecule binds to a diol group on the glucose molecule. This forms a five- or six-membered cyclic ester.

In contrast, bis-boronate complex formation involves two boronic acid molecules binding to the same glucose molecule. researchgate.net This type of interaction can lead to the formation of a more stable, cross-linked structure, which can be particularly useful in applications like hydrogel formation for glucose sensing. researchgate.net The specific isomer of glucose present also plays a role; for instance, α-D-glucofuranose is known to have a high binding constant. acs.org The formation of these complexes is a dynamic equilibrium, influenced by the concentration of the reactants and the pH of the solution.

Comparative Binding Affinities for Various Diols and Polyols

Boronic acids, including this compound, exhibit varying binding affinities for different diols and polyols. nih.gov This selectivity is a key aspect of their functionality. Generally, boronic acids show a higher affinity for fructose than for glucose. acs.org This preference is attributed to the stereochemistry of the diol groups in fructose, which are more favorable for forming stable boronate esters.

The binding affinity is often quantified by the association constant (Keq). A higher Keq value indicates a stronger interaction. Competitive binding assays are commonly used to determine these constants. nih.govsemanticscholar.org In these assays, a fluorescent reporter molecule, such as Alizarin Red S, which also binds to boronic acids, is displaced by the diol of interest, leading to a change in fluorescence that can be measured to calculate the binding affinity. acs.orgnih.gov The binding affinity is also pH-dependent, with optimal binding often occurring at a pH close to the pKa of the boronic acid. researchgate.net

The following table provides a conceptual representation of typical relative binding affinities.

| Diol/Polyol | Relative Binding Affinity |

|---|---|

| Fructose | High |

| Sorbitol | Medium |

| Glucose | Low |

Computational and Theoretical Modeling of Boronic Acid-Diol Interactions

Computational and theoretical modeling are powerful tools for understanding the intricacies of boronic acid-diol interactions at a molecular level. These methods provide insights that can be difficult to obtain through experimental techniques alone.

Density Functional Theory (DFT) Calculations for Binding Energies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. cmu.edu In the context of boronic acid-diol interactions, DFT calculations can be used to determine the binding energies of the resulting boronate ester complexes. nih.gov By calculating the energies of the individual reactants (boronic acid and diol) and the product (boronate ester), the binding energy can be calculated as the difference between these values.

DFT calculations can help in understanding how substituent groups on the phenyl ring of the boronic acid affect its binding affinity. uwa.edu.au For example, electron-withdrawing groups can lower the pKa of the boronic acid, which can influence its binding characteristics. nih.gov These calculations provide a theoretical framework for designing boronic acids with tailored binding properties.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the study of boronic acid-diol interactions, molecular docking simulations can predict how a diol like glucose will bind to a boronic acid. nih.gov

These simulations can help identify the most favorable binding poses and the key intermolecular interactions, such as hydrogen bonds, that stabilize the complex. frontiersin.org While molecular docking is a powerful tool for predicting binding geometries, it is important to note that the prediction of binding affinities can be less accurate and may require more advanced computational methods for refinement. nih.gov Nevertheless, docking provides valuable qualitative insights into the binding process and can be used to screen libraries of boronic acid derivatives for their potential to bind to specific diols. mdpi.com

Fabrication and Advanced Characterization of 2 Acrylamidophenylboronic Acid Based Materials

Hydrogel Formation and Crosslinking Architectures

2-Acrylamidophenylboronic acid (2-APBA) has emerged as a critical monomer in the development of advanced hydrogel materials due to its unique chemical properties. The presence of both a polymerizable acrylamido group and a diol-responsive boronic acid moiety within the same molecule allows for the creation of sophisticated, stimuli-responsive polymer networks. These hydrogels are fabricated through various polymerization and crosslinking strategies, leading to diverse architectures with tunable properties.

The formation of hydrogels using 2-APBA is often centered around the principle of dynamic covalent crosslinking. This strategy relies on the reversible formation of boronate esters between the boronic acid groups of the 2-APBA-containing polymer and molecules bearing cis-1,2 or -1,3 diol functionalities. nih.gov This dynamic nature, where bonds can break and reform, imparts unique characteristics to the hydrogels, such as self-healing and shear-thinning properties. mdpi.comrsc.org

The crosslinking process typically involves mixing a polymer functionalized with 2-APBA with a diol-containing polymer, such as poly(vinyl alcohol) (PVA). mdpi.comsci-hub.se The reaction between the phenylboronic acid (PBA) moieties and the diol groups on PVA forms a three-dimensional network, resulting in gelation. mdpi.com Unlike conventional, irreversibly crosslinked hydrogels, these boronate ester linkages are in a constant state of equilibrium, allowing the network to adapt to applied stress and to reform after damage. rsc.orgresearchgate.net The strength and kinetics of these hydrogels can be readily engineered by adjusting factors like polymer concentration, the ratio of boronic acid to diol groups, and pH. mdpi.com

Research has demonstrated that these dynamically crosslinked hydrogels exhibit frequency-dependent moduli in rheological studies, a hallmark of their dynamic nature. researchgate.net This reversible bonding allows for the design of injectable materials that can form a stable gel in situ under physiological conditions. nih.govrsc.org

Table 1: Comparison of Crosslinking in 2-APBA Based Hydrogels

| Crosslinking Agent | Key Feature | Resulting Property | Reference |

|---|---|---|---|

| Poly(vinyl alcohol) (PVA) | Contains abundant 1,3-diol groups | Forms classic dynamic boronate ester crosslinks | mdpi.com |

| Catechol-functionalized copolymer | Offers strong binding with boronic acids | Creates robust, self-healing hydrogels | acs.orgnih.gov |

Phenylboronic acid-based hydrogels are inherently pH-responsive due to the equilibrium between the uncharged trigonal boronic acid and the charged tetrahedral boronate ion, which is favored at higher pH. The formation of stable boronate esters with diols typically requires a basic environment to shift this equilibrium towards the boronate form. However, a significant advancement in the field has been the use of 2-APBA to create hydrogel systems that function across a much broader pH range, including neutral and even acidic conditions. sci-hub.seacs.orgnih.gov

This expanded functional pH range is attributed to the intramolecular coordination between the boronic acid group and the adjacent amide carbonyl oxygen in the 2-APBA monomer. rsc.orgacs.orgnih.gov This internal coordination stabilizes the boronic acid, lowering its effective pKₐ and facilitating the formation of stable boronate ester crosslinks at physiological (pH 7.4) and acidic pH levels. researchgate.netacs.org This is a notable deviation from many other PBA systems that lose stability and dissolve in acidic conditions. sci-hub.seacs.org This strategy enables the production of materials capable of self-healing at physiological pH, a critical feature for biomedical applications. nih.gov

Conversely, pH-responsive systems can be intentionally designed. By combining 2-APBA with other pH-sensitive monomers, such as acrylic acid, hydrogels can be fabricated to exhibit specific swelling or bending behaviors in response to pH changes. mdpi.com For instance, bilayer hydrogels with one 2-APBA-containing layer and one non-responsive layer can act as soft actuators, bending in response to pH shifts due to differential swelling. mdpi.com This pH-triggered behavior is also crucial for creating "smart" drug delivery systems, where the release of an encapsulated therapeutic is triggered by the specific pH of a target environment. rsc.orgmdpi.com

Beyond macroscopic hydrogels, 2-APBA is used to synthesize microscopic and nanoscopic hydrogel particles, known as microgels and nanogels. These particles, typically ranging in size from tens of nanometers to several microns, offer advantages such as rapid response times to external stimuli due to their high surface area-to-volume ratio. rsc.orgresearchgate.net

Several synthesis techniques are employed to create these structured materials. Inverse microemulsion polymerization is a common method for producing nanosized hydrogel particles. researchgate.netnih.gov In this process, an aqueous solution containing the 2-APBA monomer, other co-monomers, and a crosslinker is dispersed as fine droplets within a continuous oil phase, and polymerization is initiated within these droplets. researchgate.net

Another approach involves the self-assembly of block copolymers containing a 2-APBA block. For example, copolymers of poly(N-isopropylacrylamide-co-2-acrylamidophenylboronic acid) can be synthesized to form microgels that respond to both temperature and the presence of glucose. rsc.org The structural engineering of these particles allows for precise control over their properties. For instance, the crosslinking density can be adjusted to control the swelling ratio and the rate of stimuli response. rsc.orgnih.gov By incorporating different functional monomers, multi-responsive nanogels can be created. For example, the inclusion of temperature-sensitive polymers like poly(N-isopropylacrylamide) (PNIPAM) alongside 2-APBA results in hybrid microgels that respond to both temperature and glucose concentration. rsc.org

Supramolecular Assemblies and Smart Materials

The unique binding capabilities of the boronic acid group in 2-APBA make it an excellent building block for the construction of supramolecular assemblies and smart materials. These assemblies are formed through non-covalent or reversible covalent interactions, leading to organized structures with emergent functionalities. acs.orgresearchgate.netnih.gov

Layer-by-Layer (LbL) assembly is a versatile technique for creating multilayer thin films on solid substrates. mdpi.comresearchgate.net This method involves the sequential deposition of interacting materials, building up a film one layer at a time. While traditionally driven by electrostatic interactions, LbL assembly can also be achieved through hydrogen bonding and the formation of covalent bonds, such as boronate esters. mdpi.commdpi.com

Polymers functionalized with 2-APBA can be used to construct LbL films through their interaction with complementary diol-containing polymers. For example, a substrate can be alternately dipped in solutions of a 2-APBA-containing polymer and a polymer like poly(vinyl alcohol) or a polysaccharide. The boronate ester formation between the layers drives the assembly, creating a stable, crosslinked multilayer film. mdpi.com

These PBA-functionalized LbL films can be designed to be stimuli-responsive. The permeability or integrity of the film can be altered in response to changes in pH or the presence of competitive diols like sugars. mdpi.com This responsiveness makes them suitable for applications in biosensors and controlled drug delivery systems, where the film can be engineered to release an encapsulated agent in response to a specific biological signal. mdpi.com

Amphiphilic block copolymers, which contain both hydrophilic and hydrophobic segments, can spontaneously self-assemble in solution to form ordered nanostructures like micelles and vesicles. mdpi.comresearchgate.net By incorporating 2-APBA into the structure of a block copolymer, this self-assembly process can be controlled and the resulting nanoparticles can be endowed with stimuli-responsive properties.

For instance, a diblock copolymer containing a hydrophilic poly(3-acrylamidophenylboronic acid) block and another responsive block can be synthesized. nih.gov In an aqueous solution, these polymers can assemble into core-shell micelles. The structure and stability of these micelles are influenced by environmental pH, as the charge and hydrophilicity of the PBA block change with pH. nih.gov This allows for pH-triggered morphological transitions or disassembly of the micelles. nih.gov

Furthermore, the boronic acid groups can be used to form dynamic covalent linkages within the self-assembled structures. This can be achieved by crosslinking the shell of a micelle or vesicle, creating more robust "shell cross-linked knedel-like" (SCK) nanoparticles. nih.gov These crosslinks can be formed through the addition of a diol-containing molecule that reacts with the PBA groups in the micellar corona. This approach combines the principles of self-assembly and dynamic covalent chemistry to create stable, yet responsive, nanocarriers. rsc.orgresearchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | 2-APBA |

| Acrylic acid | AAc |

| N-isopropylacrylamide | NIPAM |

| Poly(vinyl alcohol) | PVA |

| Epigallocatechin gallate | EGCG |

| Tannic Acid | TA |

| Poly(N-isopropylacrylamide) | PNIPAM |

| Poly(3-acrylamidophenylboronic acid) | PAPBA |

Molecular Necklaces and Pseudopolyrotaxanes with Cyclodextrins

The formation of molecular necklaces and pseudopolyrotaxanes involving this compound often utilizes cyclodextrins (CDs) as the macrocyclic hosts. These supramolecular structures are formed by the threading of linear polymer chains through the cavities of CD molecules.

In the absence of bulky end-capping groups, these assemblies are termed pseudopolyrotaxanes, where the macrocycles can reversibly de-thread from the polymer chain. mdpi.com When the ends of the polymer chain are capped with large moieties, preventing the CDs from slipping off, the structure is known as a polyrotaxane, often referred to as a "molecular necklace". mdpi.comtsukuba.ac.jp The primary driving forces for the formation of these inclusion complexes are non-covalent interactions, such as hydrogen bonding and hydrophobic interactions.

The structure of these molecular necklaces can be influenced by the arrangement of the cyclodextrin (B1172386) units. For instance, α-cyclodextrin threaded onto a polyethylene (B3416737) glycol (PEG) chain can form crystalline structures with a channel-like arrangement. mdpi.com The conformation of adjacent cyclodextrins can be head-to-head, tail-to-tail, or head-to-tail, determined by the hydrogen bonding between the hydroxyl groups on the rims of the CD cavities. tsukuba.ac.jp

The synthesis of such structures can be performed under mild, aqueous conditions at room temperature. nih.gov The choice of cross-linker in the polymerization process can significantly impact the formation of pseudopolyrotaxanes and the resulting material properties. nih.gov

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of polymers and supramolecular assemblies containing this compound. Both ¹H and ¹¹B NMR are particularly informative.

¹H NMR spectroscopy can confirm the successful grafting of vinylphenyl boronic acid (VPBA) onto a polymer backbone by the appearance of characteristic peaks. researchgate.net Changes in the chemical shifts of protons in the phenyl groups can indicate intra- and intermolecular interactions, such as hydrogen bonding. researchgate.net For instance, in copolymers of VPBA with maleic or citraconic anhydrides, shifts in the phenyl proton signals suggest these interactions are present. researchgate.net

¹¹B NMR spectroscopy is highly effective for studying the pKa of phenylboronic acids and their binding with diols. nsf.govnih.gov The boron atom in a boronic acid is sp²-hybridized, which shifts to an sp³-hybridized state upon forming a boronate ester with a diol. nsf.gov This change is observable in the ¹¹B NMR spectrum, with the chemical shift moving upfield. nsf.gov The extent of this transformation can be monitored at different pH values to determine the pKa of the boronic acid and its complexes. nsf.govnih.gov It is a crucial technique for confirming the formation of boronate ester linkages in dynamic materials. nsf.gov

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography, is a standard technique for determining the molecular weight and molecular weight distribution of polymers. eag.comwikipedia.orgresolvemass.ca In GPC, a polymer solution is passed through a column packed with a porous gel. eag.com Larger molecules elute first as they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later. eag.comresolvemass.ca

This technique allows for the determination of key parameters such as the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. wikipedia.orgresolvemass.ca GPC is widely used for quality control and the characterization of polymerization kinetics. eag.com The method can be coupled with various detectors, including refractive index, light scattering, and viscometry detectors, to obtain comprehensive information about the polymer's size, structure, and conformation. eag.comukaazpublications.com For accurate molecular weight determination, the GPC system is typically calibrated with polymer standards of known molecular weights, such as polystyrene standards. wikipedia.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule or material. ulisboa.pt The IR spectrum of phenylboronic acid shows characteristic bands for the O-H stretching region, which can provide evidence of intramolecular hydrogen bonding. cdnsciencepub.com

In polymers containing this compound, the presence of specific absorption bands confirms the incorporation of the monomer. For example, the B-O stretching band around 1350 cm⁻¹ is indicative of the -B(OH)₂ group. researchgate.net In the case of pseudopolyrotaxanes formed with cyclodextrins and polyethylene glycol, changes in the FTIR-ATR spectra, such as a gradual increase in the absorbance of the C-O stretching mode of the macrocycle, can be used to track the threading process. mdpi.com The analysis of the IR spectra of organic coatings can help in the identification and differentiation of various paint types. ulisboa.pt

Below is a table summarizing the characteristic IR absorption bands for functional groups relevant to this compound-based materials.

| Functional Group | Characteristic Absorption Band (cm⁻¹) | Reference |

| O-H Stretch (Boronic Acid) | ~3635 (in CHCl₃ solution) | researchgate.net |

| B-O Stretch | ~1350 | researchgate.net |

| C=O Stretch (Amide) | ~1670 | researchgate.net |

| N-H Stretch (Amide) | 3178 and 3362 | researchgate.net |

| C-O Stretch (PEG) | ~1080 | mdpi.com |

Rheological and Mechanical Property Assessment of Dynamic Materials

Viscoelastic Behavior and Stress Relaxation Studies

The rheological properties of materials based on this compound, particularly hydrogels, are critical for understanding their dynamic nature. Oscillatory rheometry is a common technique used to characterize the viscoelastic properties of these materials. biotechrep.ir This involves applying a small oscillatory strain or stress and measuring the material's response.

The storage modulus (G') represents the elastic component (energy stored), while the loss modulus (G'') represents the viscous component (energy dissipated as heat). acs.org For a viscoelastic gel, G' is typically higher than G'' at low strain. acs.org The frequency dependence of G' and G'' provides insight into the material's behavior. For instance, in some dynamic hydrogels, a crossover point is observed where G'' is greater than G' at low frequencies (liquid-like behavior), and G' exceeds G'' at high frequencies (solid-like behavior). mdpi.com

The mechanical strength of these hydrogels can often be tuned by controlling the crosslinking density. mdpi.com For materials with dynamic covalent bonds, such as those involving boronate esters, the mechanical properties are highly dependent on factors like pH. mdpi.com

Stress relaxation studies also provide valuable information about the dynamic nature of the crosslinks. A material with dynamic bonds will exhibit stress relaxation over time as the bonds break and reform, allowing the network to rearrange and dissipate stress. The rate of stress relaxation is indicative of the bond exchange dynamics.

Below is a data table illustrating typical rheological properties for a dynamic hydrogel.

| Property | Description | Typical Behavior |

| Storage Modulus (G') | A measure of the elastic response of the material. | For gels, G' is typically greater than G''. G' can be dependent on frequency and crosslink density. |

| Loss Modulus (G'') | A measure of the viscous response of the material. | G'' is often lower than G' for gel-like materials. |

| Tan δ (G''/G') | The ratio of the loss modulus to the storage modulus, indicating the degree of viscoelasticity. | A low tan δ value signifies a more elastic material. |

| Complex Viscosity (η)* | The overall resistance to flow under oscillatory shear. | Often decreases with increasing frequency (shear thinning). |

| Stress Relaxation | The decay of stress over time under a constant strain. | Materials with dynamic bonds exhibit faster stress relaxation. |

Quantification of Self-Healing Efficiency

The ability of materials based on this compound to self-heal is a critical property, quantified through rigorous mechanical testing. The dynamic covalent bonds formed by boronic esters are central to this healing capability. rsc.org The quantification of self-healing efficiency is typically determined by comparing the mechanical properties of a material before damage and after healing.

A standard method involves tensile testing. acs.orgmdpi.com A sample is first subjected to a tensile test to determine its original maximum stress (σo) and elongation at break. The sample is then cut completely and the fractured surfaces are brought back into contact to initiate the healing process. After a specified healing time and under controlled conditions (e.g., humidity), the healed sample is subjected to the same tensile test.

The self-healing efficiency (η) is then calculated as the ratio of the mechanical property of the healed sample to that of the original sample. This is often expressed as a percentage for properties like tensile strength or elongation at break. mdpi.com

For instance, in studies of self-healing boronic ester network materials, representative stress-strain plots are generated for both the original and healed samples. acs.org The recovery of mechanical integrity is a direct measure of the reformation of dynamic covalent bonds across the damaged interface. Factors such as cross-link density, humidity, and healing time can significantly influence the healing efficiency. acs.org Some systems demonstrate the ability to undergo multiple cut-and-repair cycles, a key advantage of healing mechanisms based on reversible bond exchange. acs.org

The following table illustrates representative data for the quantification of self-healing efficiency based on tensile testing results.

| Property | Original Sample | Healed Sample | Healing Efficiency (%) |

| Maximum Stress (MPa) | 5.0 | 4.2 | 84 |

| Elongation at Break (%) | 300 | 255 | 85 |

Note: The data in this table is illustrative and derived from typical findings in self-healing polymer research.

Advanced Optical and Thermal Analysis Techniques

Advanced analytical techniques are indispensable for characterizing the complex behaviors of this compound-based materials. Optical and thermal analyses provide crucial insights into molecular interactions, thermal stability, and material transparency.

Fluorescence spectroscopy is a highly sensitive method used to quantify the binding affinity between boronic acids and diols, such as carbohydrates. researchgate.netnih.gov This technique can determine the association (Ka) or dissociation (KD) constants that characterize the strength of these interactions. nih.gov

A common approach is a competitive binding assay using a fluorescent reporter molecule, such as Alizarin Red S (ARS). researchgate.net ARS itself can bind to boronic acids, resulting in a significant increase in its fluorescence intensity. researchgate.net When a competing diol (e.g., a sugar) is introduced into the system, it displaces the ARS from the boronic acid, causing a measurable decrease in fluorescence. researchgate.net

The process involves titrating the diol into a solution containing a fixed concentration of the this compound material and the fluorescent reporter. The change in fluorescence intensity is monitored at each concentration of the diol. By analyzing this titration curve, the binding constant for the boronic acid-diol interaction can be calculated using established models, such as the Benesi-Hildebrand method. researchgate.net This method is advantageous as it does not require modification of the boronic acid or the analyte and possesses high sensitivity. researchgate.netnih.gov

The following table presents example data from a fluorescence titration experiment to determine a dissociation constant.

| Analyte Concentration (μM) | Fluorescence Intensity (a.u.) |

| 0 | 1000 |

| 10 | 850 |

| 20 | 720 |

| 50 | 510 |

| 100 | 350 |

| 200 | 220 |

Note: This table contains example data representative of a fluorescence titration experiment.

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the thermal properties of polymers containing this compound. researchgate.netparticletechlabs.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. labmanager.com This technique is used to identify thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). researchgate.net For amorphous or semi-crystalline polymer networks based on this compound, the Tg is a critical parameter as it indicates the transition from a rigid, glassy state to a more flexible, rubbery state. This transition temperature can influence the material's mechanical properties and the mobility required for self-healing processes. acs.org

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as it is heated at a controlled rate. particletechlabs.com TGA provides information about the thermal stability and decomposition profile of the material. labmanager.com The resulting data reveals the temperatures at which degradation occurs, the amount of volatile components (like moisture or solvents), and the percentage of residual mass at high temperatures. particletechlabs.com This is crucial for determining the operational temperature limits of materials derived from this compound.

The table below summarizes the kind of information obtained from DSC and TGA analysis.

| Analysis Technique | Parameter Measured | Typical Information Obtained |

| DSC | Heat Flow | Glass Transition (Tg), Melting Point (Tm) |

| TGA | Mass Change | Decomposition Temperature (Td), Residual Mass |

For applications in areas like ophthalmology or optical sensing, the optical clarity of hydrogels is a paramount property. researchgate.netresearchgate.net Hydrogels synthesized using this compound (2APBA) have been investigated for their transparency. The optical properties of hydrogels are influenced by factors such as polymer concentration, cross-linking density, and water content. researchgate.net

However, hydrogels created from 2APBA and poly(vinyl alcohol) (PVA) can sometimes exhibit a tendency to become opaque over time. acs.org This phenomenon is thought to be caused by the development of regions with high cross-link density, which can scatter light. acs.org This issue arises from the disparate reactivity ratios between 2APBA and common comonomers, leading to a non-uniform distribution of boronic acid units along the polymer chain. acs.org

Research has focused on modifying the monomer structure to improve reactivity with comonomers like N,N-dimethylacrylamide. This leads to a more uniform distribution of boronic acids, resulting in hydrogels with enhanced optical transparency and improved mechanical properties. acs.org The transparency of a hydrogel is typically quantified by measuring its light transmittance across the visible spectrum using UV-Vis spectroscopy. High transmittance values (approaching 100%) indicate excellent optical clarity. researchgate.net

Applications in Smart Sensing Technologies and Biosensors

Glucose Sensing Mechanisms and Device Architectures

Phenylboronic acids (PBAs) have been extensively explored as synthetic receptors for glucose, offering a stable and reversible binding mechanism that is a promising alternative to enzyme-based sensors. The integration of PBA moieties into hydrogel networks is a particularly effective strategy, as the binding event with glucose can be transduced into a macroscopic, measurable signal. The interaction between the boronic acid group and the cis-1,2- or -1,3-diols of a glucose molecule forms a cyclic boronate ester. This reversible covalent binding induces changes in the physicochemical properties of the material, which forms the basis for various sensing platforms.

When 2-APBA is copolymerized to form a hydrogel, its interaction with glucose at physiological pH leads to a significant change in the hydrogel's volume. This volumetric response is primarily driven by a phenomenon known as Donnan osmotic pressure. The binding of a glucose molecule to the boronic acid moiety converts the neutral, trigonal boronic acid into a charged, tetrahedral anionic boronate ester. This increase in fixed negative charges within the hydrogel matrix leads to a rise in the internal osmotic pressure, causing the hydrogel to swell as it imbibes more water. Conversely, a decrease in glucose concentration shifts the equilibrium back, releasing the glucose and causing the hydrogel to shrink.

This swelling and shrinking behavior is the fundamental principle behind volumetric-based glucose sensors. These sensors can be designed as microgels or thin films where the change in size is correlated to the ambient glucose concentration. The magnitude of the volumetric change is dependent on factors such as the concentration of boronic acid moieties, the cross-linking density of the hydrogel, and the pH and ionic strength of the medium.

Research into hydrogels functionalized with PBA derivatives has quantified this response. For instance, one study on a PBA-functionalized hydrogel demonstrated a direct correlation between glucose concentration and the degree of volumetric expansion.

| Glucose Concentration (mM) | Hydrogel Matrix Expansion (%) | Resulting Diffraction Angle Shift |

|---|---|---|

| 1 | ~2% | ~45° |

| 200 | ~34% | ~36° |

Data derived from a study on phenylboronic acid functionalized hydrogel films demonstrating volumetric expansion and corresponding optical diffraction changes in response to glucose.

The use of 2-APBA derivatives is particularly advantageous as they are anticipated to create sensors that are less sensitive to pH fluctuations, a common challenge for PBA-based sensors which typically have a high pKa.

Another innovative approach to glucose sensing involves monitoring the viscosity changes of a polymer solution containing boronic acid moieties. This principle has been effectively demonstrated in a MEMS (Micro-Electro-Mechanical System) affinity sensor utilizing a solution of poly(acrylamide-ran-3-acrylamidophenylboronic acid). While this specific example uses the 3-APBA isomer, the underlying mechanism is directly applicable to 2-APBA.

In this system, a biocompatible polymer solution is contained within a microchamber where a microcantilever vibrates. Glucose from the surrounding environment diffuses across a semi-permeable membrane into the chamber. The reversible binding of glucose to the phenylboronic acid groups on the polymer chains induces changes in the polymer's conformation and intermolecular interactions, leading to a measurable change in the solution's viscosity. This change in viscosity dampens the vibration of the microcantilever, and the extent of this damping is measured to determine the glucose concentration.

Experimental results for such a device have shown a clear response across a physiologically relevant range of glucose concentrations, demonstrating both high sensitivity and excellent reversibility, which are crucial for long-term continuous monitoring.

| Parameter | Value |

|---|---|

| Detectable Glucose Range | 27 mg/dL to 324 mg/dL |

| Response Time Constant | ~3 minutes |

| Sensing Element | Magnetically driven vibrating microcantilever |

Performance characteristics of a viscosity-based MEMS glucose sensor utilizing a poly(acrylamide-ran-3-acrylamidophenylboronic acid) solution.

Optical methods provide a highly sensitive means for detecting glucose. 2-APBA and its derivatives can be integrated into fluorescent probes and holographic sensors, where glucose binding modulates an optical signal.

Fluorescence Sensors: Fluorescent sensors incorporating boronic acid operate through mechanisms such as Photoinduced Electron Transfer (PET), Internal Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). A common design involves a fluorophore linked to a boronic acid receptor. In the absence of glucose, the boronic acid's nitrogen lone pair can quench the fluorophore's emission (a fluorescence-off state). Upon binding with glucose, the boron atom becomes anionic and tetrahedral, which inhibits the PET process, leading to a "turn-on" of fluorescence. The intensity of the fluorescence signal can be directly correlated with the glucose concentration. This approach has been investigated for developing smart contact lenses for non-invasive, continuous glucose monitoring in tear fluid.

Holographic Sensors: Holographic sensors represent a particularly robust optical platform. In this architecture, a diffraction grating or hologram is recorded within a glucose-responsive hydrogel film. The hydrogel is functionalized with PBA derivatives, including those of 2-APBA. When the hydrogel swells or shrinks in response to changing glucose concentrations, the periodic structure of the embedded hologram is altered. This change in the grating's lattice spacing causes a shift in the wavelength of the diffracted light, which can be observed as a change in color. This colorimetric or spectral shift is then used to quantify the glucose concentration.

Holographic sensors are physically and chemically robust and are not affected by the opacity of the sample medium, making them suitable for measuring glucose directly in whole blood. To enhance selectivity for glucose over other interfering substances like lactate, which is a significant challenge for PBA-based sensors, researchers have utilized modified monomers such as 2-acrylamido-5-fluorophenylboronic acid. Furthermore, the incorporation of 2-APBA derivatives has been proposed as a strategy to develop holographic sensors that are insensitive to changes in physiological pH, thereby increasing measurement accuracy.

Detection of Other Biomolecules with Diol Moieties

The utility of 2-APBA extends beyond glucose to the detection of other biologically important molecules that possess cis-diol functionalities. This includes complex carbohydrates like polysaccharides and the glycan portions of glycoproteins, which are involved in numerous physiological and pathological processes.

Glycoproteins, proteins modified with carbohydrate chains (glycans), play crucial roles in cell recognition, signaling, and immune responses. Aberrant glycosylation is a known hallmark of various diseases, including cancer, making specific glycoproteins valuable biomarkers. Materials functionalized with 2-APBA can act as synthetic lectins ("boronolectins") to recognize and bind to the diol groups present in the glycan chains of these molecules.

This interaction has been leveraged to create platforms for glycoprotein (B1211001) enrichment and detection. For example, nanoparticles functionalized with 3-acrylamidophenylboronic acid have been used in molecular imprinting strategies to create recognition cavities for specific glycoproteins like horseradish peroxidase (HRP). These imprinted nanoparticles showed high selectivity for the target glycoprotein, even in complex samples like human serum. Similar principles can be applied using 2-APBA to capture and sense glycoproteins for diagnostic purposes. The binding event can be detected through various means, including surface plasmon resonance (SPR), which measures changes in refractive index upon molecule capture on a sensor surface.

Achieving selectivity for a specific type of saccharide among a mixture of structurally similar molecules is a significant challenge. However, the versatile chemistry of 2-APBA allows for the design of highly selective recognition systems. One powerful strategy is molecular imprinting, where a polymer network is formed around a template molecule. After the template is removed, it leaves a cavity that is sterically and chemically complementary to the target, enabling highly selective rebinding.

This approach, combined with the covalent but reversible nature of the boronic acid-diol interaction, has been used to create surfaces imprinted with specific oligosaccharides. Another strategy involves creating materials that present multiple boronic acid groups in a specific spatial arrangement to match the diol pattern of a target saccharide, enhancing both affinity and selectivity. For instance, copolymers of 3-acrylamidophenylboronic acid have been used to target sialic acid residues, which are overexpressed on the surface of certain cancer cells. The same principles of multivalent interactions and pre-organized binding sites can be applied with 2-APBA to achieve selective recognition of other specific and biologically relevant saccharide residues.

Development of Integrated Sensing Systems

The development of integrated sensing systems that incorporate 2-Acrylamidophenylboronic acid is a rapidly advancing field. These systems aim to combine the selective molecular recognition capabilities of the boronic acid moiety with the signal processing and miniaturization advantages of microfabricated devices. This integration is pivotal for creating portable, real-time monitoring devices for a variety of analytes.

The integration of this compound with Microelectromechanical Systems (MEMS) represents a significant step forward in the creation of compact and highly sensitive affinity sensors. A prominent application of this integration is in the development of continuous glucose monitoring systems. One such approach involves a dielectric affinity microsensor, which utilizes a hydrogel containing N-3-acrylamidophenylboronic acid. researchgate.net This functionalized hydrogel is positioned on a pair of coplanar electrodes. The principle of detection is based on the change in the dielectric properties of the hydrogel as the this compound component binds to glucose. This binding event alters the electrical characteristics of the hydrogel, which can be precisely measured by the underlying MEMS electrodes.

Another innovative method for integrating these functional hydrogels with delicate MEMS structures is through direct laser writing (DLW). This technique allows for the precise 3D microstructuring of chemo-responsive hydrogels onto sensitive microstructures, offering enhanced control over the sensor's architecture and performance.

The affinity sensing mechanism relies on the reversible binding between the boronic acid and the cis-diol groups of the target analyte. The extent of this binding is proportional to the analyte concentration, and the resulting change in the physical or electrical properties of the hydrogel-MEMS system provides a quantifiable signal.

Table 1: Research Findings on MEMS Integration with Acrylamidophenylboronic Acid-based Hydrogels

| Research Focus | Key Findings |

| Dielectric Affinity Microsensor | A hydrogel with N-3-acrylamidophenylboronic acid on coplanar electrodes can be used for dielectrically based affinity detection of glucose. researchgate.net |

| Direct Laser Writing Integration | DLW enables the precise microstructuring of chemo-responsive hydrogels onto fragile MEMS, improving control over sensor design. |

| Sensing Principle | Analyte binding to the boronic acid in the hydrogel induces a measurable change in the system's dielectric or mechanical properties. |

A significant challenge in the deployment of biosensors based on this compound in real-world applications is the presence of interfering substances in complex biological matrices such as blood, serum, or interstitial fluid. These interferents can compete with the target analyte for binding to the boronic acid, leading to inaccurate readings. Therefore, the development of effective strategies to mitigate these effects is crucial for the reliability of the sensor.

One of the primary strategies involves the use of permselective membranes and coatings . These layers act as a physical barrier, selectively allowing the target analyte to reach the sensing element while blocking larger or charged interfering molecules. For instance, a membrane with a specific molecular weight cutoff can be employed to prevent proteins and other macromolecules from accessing the this compound-functionalized hydrogel.

Another approach focuses on the chemical modification of the boronic acid receptor to enhance its selectivity for the target analyte. By altering the chemical environment around the boronic acid group, it is possible to favor the binding of the intended molecule over potential interferents. This can involve the synthesis of more complex boronic acid derivatives with specific steric or electronic properties that promote selective binding.

Furthermore, signal processing and algorithmic compensation can be employed to differentiate the signal from the target analyte from that of interferents. This can involve using multi-sensor arrays where each sensor has a slightly different response to the target and interferents, allowing for the deconvolution of the signals through computational methods.

The development of anti-fouling surfaces is also a key strategy. Biofouling, the non-specific adsorption of biomolecules onto the sensor surface, can significantly degrade sensor performance. The incorporation of materials that resist biofouling, such as polyethylene (B3416737) glycol (PEG) or zwitterionic polymers, can help to maintain the sensor's sensitivity and longevity in complex biological fluids.

Table 2: Strategies for Mitigating Interference in this compound-Based Biosensors

| Strategy | Description |

| Permselective Membranes | Utilizes membranes with specific pore sizes to physically block interfering molecules from reaching the sensing element. |

| Chemical Modification | Alters the structure of the boronic acid receptor to enhance its binding affinity and selectivity for the target analyte. |

| Signal Processing | Employs algorithms to analyze signals from sensor arrays and differentiate the target analyte's signal from that of interferents. |

| Anti-Fouling Surfaces | Incorporates materials that resist the non-specific adsorption of biomolecules, preventing sensor degradation. |

Applications in Advanced Biomedical Materials

Glucose-Responsive Hydrogels for Regulated Release Systems

2-Acrylamidophenylboronic acid (2-AAPBA) is a key functional monomer in the creation of advanced hydrogels that respond to glucose concentrations, paving the way for self-regulated drug delivery systems. The core of this capability lies in the boronic acid group's ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diols, such as glucose. mdpi.com When integrated into a polymer network, 2-AAPBA serves as a glucose-sensing component, inducing changes in the hydrogel's properties in response to fluctuating glucose levels. This "smart" behavior is particularly promising for the development of closed-loop insulin (B600854) delivery systems for diabetes management.

The release of a therapeutic payload, such as insulin, from hydrogels containing this compound is governed by a competitive binding mechanism. nih.gov In a low-glucose environment, the boronic acid moieties form boronate esters with diol-containing crosslinkers (e.g., poly(vinyl alcohol)) or with other polymer chains, creating a stable, crosslinked hydrogel network that effectively entraps the drug. mdpi.comnih.gov